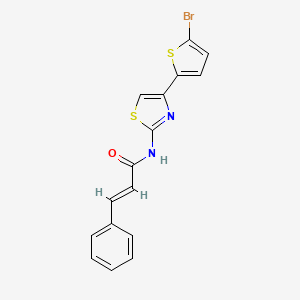

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS2/c17-14-8-7-13(22-14)12-10-21-16(18-12)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYLQGSWMUAUQG-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) on a thiophene ring.

Coupling with Cinnamamide: The final step involves coupling the bromothiophene-thiazole intermediate with cinnamamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the cinnamamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the cinnamamide group can yield the corresponding amine.

Scientific Research Applications

Synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

The synthesis of this compound typically involves the reaction of thiazole derivatives with cinnamic acid derivatives. A common method employs coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions can vary, but often include mild temperatures and solvent systems that favor the formation of the desired product with high yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of cinnamamide derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria. The structure-activity relationship suggests that the presence of bromine and thiazole moieties enhances efficacy against microbial pathogens .

Anticancer Activity

This compound has shown promise in anticancer research. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways such as Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element). This pathway is crucial for cellular defense against oxidative damage, and compounds activating this pathway may offer protective effects in cancer therapy .

Antioxidant Effects

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant antioxidant activity, which can be attributed to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress in cells .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines. For example, one study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in cisplatin-resistant tumor cells, suggesting its potential as an adjunct therapy in overcoming drug resistance .

Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis has been performed to understand how variations in substituents affect biological activity. Compounds with electron-withdrawing groups like bromine at specific positions on the thiophene or thiazole rings demonstrated enhanced activity against both cancerous and microbial cells .

Mechanism of Action

The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Properties of N-(Thiazol-2-yl)cinnamamide Analogs

Key Observations :

- Substituent Effects: Bromine at the 5-position (thiazole) increases molecular weight and polarity compared to aryl substituents (e.g., 4-bromophenyl) .

- Synthetic Efficiency : Microwave-assisted synthesis (used for the target compound) improves reaction rates and yields compared to conventional methods (e.g., 75–86% yields in vs. 5.1 mg isolated in ) .

Thiazole-Based Acetamide and Benzamide Derivatives

Table 2: Comparison with Non-Cinnamamide Thiazole Derivatives

Key Observations :

- Amide Linkage Impact: Cinnamamide derivatives exhibit extended conjugation (vs.

- Biological Relevance: Piperazine-containing analogs () show anti-inflammatory activity, while pyridyl-substituted compounds () target adenosine receptors or TLR pathways .

Structural and Electronic Comparisons

- Bromothiophene vs. Halogenated Aryl Groups : The 5-bromothiophene in the target compound may confer stronger electron-withdrawing effects compared to 4-bromophenyl (), altering reactivity in nucleophilic substitutions .

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential mechanisms of action related to this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophen-2-amine with appropriate cinnamic acid derivatives. The process often utilizes condensing agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as methylene chloride. This method allows for the formation of the target compound with good yields and purity.

Anticancer Activity

Recent studies have indicated that derivatives of cinnamamide, including those with thiazole and thiophene moieties, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown remarkable anti-proliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. One derivative demonstrated an IC50 value of 0.035 μM against Jurkat cells, indicating potent activity without notable toxicity to non-cancerous cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Antimicrobial Assays : Studies have shown that certain cinnamamide derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt microbial membranes or inhibit essential enzymatic processes within bacterial cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : The inhibition of enzymes such as acetylcholinesterase (AChE) has been noted in related compounds, which could provide insights into their neuroprotective properties and implications for diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Cinnamamide Derivatives : A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-tumor activities. These studies revealed a range of IC50 values from sub-micromolar to nanomolar concentrations across different cancer cell lines .

- Structure-Activity Relationship (SAR) : The biological activity often correlates with specific structural features, such as the presence of bromine on the thiophene ring and the thiazole moiety's configuration, which can enhance potency against targeted cancer types .

Data Tables

| Compound | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Anticancer |

| Cinnamamide Derivative 1 | K562 | 0.08 | Anticancer |

| Cinnamamide Derivative 2 | Bel7402 | 0.15 | Anticancer |

| N-(4-thiazolyl)cinnamamide | E. coli | 50 | Antimicrobial |

Q & A

Q. How is N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide typically synthesized, and what analytical methods validate its structure?

Methodological Answer: The synthesis often involves coupling reactions between thiazole-2-amine intermediates and cinnamoyl chloride derivatives. For example, similar compounds are synthesized via refluxing 2-amino-4-(5-bromothiophen-2-yl)thiazole with cinnamoyl chloride in the presence of triethylamine as a base ( ). Purification is achieved using column chromatography or recrystallization. Structural validation employs:

- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.6–8.7 ppm, thiazole NH at δ 11.86 ppm) .

- HRMS (ESI) : Verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Melting Point : Consistency with literature (e.g., 189–192°C for analogous cinnamamide derivatives) .

Q. What are the standard protocols for assessing the purity of this compound?

Methodological Answer: Purity is assessed via:

- HPLC/GC : Quantifies impurities using reverse-phase C18 columns and UV detection at 254 nm .

- TLC : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

- Melting Point Range : Sharp ranges (<2°C variation) indicate high crystallinity .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to study the electronic properties of this compound?

Methodological Answer: Multiwfn enables:

- Electrostatic Potential (ESP) Maps : Visualizes electrophilic/nucleophilic sites (e.g., bromothiophene as an electron-deficient region) .

- Electron Localization Function (ELF) : Identifies π-conjugation in the cinnamamide-thiazole scaffold .

- Orbital Composition Analysis : Quantifies contributions of heteroatoms (S, N) to HOMO/LUMO, predicting reactivity .

Example workflow: Optimize geometry at B3LYP/6-31G(d), then compute ESP/ELF using Multiwfn’s plane analysis module .

Q. What strategies are employed to resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

- Structural Replication : Verify synthesis pathways (e.g., corrected Scheme 1 in to avoid mislabeled intermediates) .

- In Silico Docking : Compare binding modes (e.g., Aurora kinase inhibition in vs. adenosine receptor affinity in ) .

- Dose-Response Studies : Re-evaluate IC50 values under standardized conditions (e.g., kinase assays with ATP concentration controls) .

Q. How do structural modifications influence the compound’s kinase inhibitory activity?

Methodological Answer: Key modifications and effects:

Q. What in vitro models are appropriate for evaluating its anti-tumor efficacy?

Methodological Answer:

Q. How to design SAR studies to optimize pharmacological properties?

Methodological Answer:

- Systematic Substituent Variation : Replace bromothiophene with pyridyl () or phenylsulphonyl () groups.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., antimycobacterial QSAR in ) .

- ADME-Tox Screening : Assess metabolic stability () and plasma protein binding using HPLC-MS .

Q. What are the challenges in metabolic stability assessment?

Methodological Answer:

Q. Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.